Oxygen Plasma Etch Resistance: Zero Film Loss in Polysiloxane Derived from p-Methoxybenzyltrichlorosilane
Polysiloxane films prepared from p-methoxybenzyltrichlorosilane via hydrolysis–condensation exhibit complete resistance to oxygen plasma etching. In a standardized test, a 0.2 μm thick film of poly(methyl-p-methoxybenzylsiloxane-co-methyl-p-hydroxybenzylsiloxane) spin-coated onto a silicon substrate and exposed to oxygen plasma (0.5 Torr, 300 W RF, 10 minutes) showed zero film loss [1]. This contrasts sharply with purely organic (carbon-based) photoresist polymers, which are rapidly consumed under identical O₂ plasma conditions. While the oxygen plasma resistance is a class-level property of organosilicon polymers, the specific methoxybenzyl-substituted polysiloxane is explicitly documented as exhibiting this performance, which is a prerequisite for its use as a top-layer imaging resist in bilayer lithography schemes [1].
| Evidence Dimension | Film thickness loss after oxygen plasma exposure |
|---|---|
| Target Compound Data | 0% film loss (no wasting at all) – 0.2 μm poly(methyl-p-methoxybenzylsiloxane-co-methyl-p-hydroxybenzylsiloxane) film |
| Comparator Or Baseline | Carbon-based photoresist polymers: near-complete etching under identical O₂ plasma conditions (class-level baseline) |
| Quantified Difference | Qualitative: complete retention vs. rapid etching; quantitative film thickness retention: 0.2 μm maintained at 100% |
| Conditions | Oxygen plasma: 0.5 Torr pressure, 10⁻⁴ Torr vacuum, 300 W RF power, 10 min exposure; film baked at 90°C for 30 min prior to exposure |
Why This Matters
This property enables the use of p-methoxybenzyltrichlorosilane-derived polymers as etch-resistant imaging layers in bilayer resist processes, where the top silicon-containing layer patterns the underlying organic planarizing layer—a capability absent in non-silicon analogs.
- [1] Sugiyama, H. et al. (Shin-Etsu Chemical Co., Ltd.), 'Alkali-Soluble Siloxane Polymer, Silmethylene Polymer, and Polyorganosilsesquioxane Polymer,' U.S. Patent 4,745,169, col. 8, lines 14–20: 'the film did not waste at all' and lines 31–38 for plasma conditions, May 17, 1988. View Source
